molecular formula C9H6F2N2O3S B5501332 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide

3,4-difluoro-N-3-isoxazolylbenzenesulfonamide

Cat. No. B5501332
M. Wt: 260.22 g/mol
InChI Key: GYHGVZHDZFHFOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide often involves multi-step chemical processes that include the formation of isoxazole rings and the introduction of sulfonyl and fluoro groups. One common approach for synthesizing similar compounds involves the cyclocondensation reactions of appropriate precursors, such as hydrazines with ketones or aldehydes, followed by sulfonation and fluorination steps to introduce the desired functional groups. These methods are designed to achieve high regioselectivity and yield, making them suitable for the synthesis of a wide range of sulfonamide derivatives with varied substituents (Dudutienė et al., 2013).

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide and related compounds can be characterized using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. The presence of fluorine atoms influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets (Gel'mbol'dt et al., 2004).

Chemical Reactions and Properties

Compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide participate in various chemical reactions, including conjugate addition, electrophilic substitution, and nucleophilic displacement reactions. The fluorine atoms and the isoxazole ring significantly influence the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules. The sulfonyl group also contributes to the compound's reactivity, offering sites for further functionalization (Meng et al., 2013).

Scientific Research Applications

Generation of Benzosultams

A study by Xiang, Kuang, and Wu (2016) demonstrates the use of 2-ethynylbenzenesulfonamides, which share a structural similarity with 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide, in the generation of benzosultams. Under visible light irradiation and in the presence of a photocatalyst, these compounds undergo a transformation to produce 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This process highlights a photo-initiated trifluoromethylation leading to C–N bond formation, suggesting potential applications in synthesizing complex sulfonamide-based structures such as benzosultams (Xiang, Kuang, & Wu, 2016).

Fluorinated Benzenesulfonamides as CA Inhibitors

Dudutienė et al. (2015) explore the functionalization of fluorinated benzenesulfonamides, including compounds structurally related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide, and their inhibitory properties toward carbonic anhydrases (CAs). This study reveals that substituted tri- and tetrafluorobenzenesulfonamides exhibit high affinity and isoform-selective inhibition of CAs, with variations in substituents at the 2-, 3-, and 4-positions yielding compounds with a broad range of binding affinities and selectivities. Such compounds, particularly 2,4-substituted-3,5,6-trifluorobenzenesulfonamides, were found to be effective CA XIII inhibitors, indicating their potential application in designing inhibitors for various CA isoforms (Dudutienė et al., 2015).

Synthesis of Chiral Fluorinated Isoxazol-5(4H)-ones

Meng et al. (2013) report an organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination synthesis of chiral fluorinated isoxazol-5(4H)-ones, using compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide. This process involves the use of nitroolefins and N-fluorobenzenesulfonimide (NFSI) to obtain chiral fluorinated isoxazol-5(4H)-ones with high yields, enantio-, and diastereoselectivities. This method indicates the utility of fluorinated benzenesulfonamides in synthesizing chiral fluorinated compounds, which have potential applications in medicinal chemistry and the development of bioactive molecules (Meng et al., 2013).

properties

IUPAC Name

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGVZHDZFHFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide

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